1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 881484-81-7
VCID: VC4348276
InChI: InChI=1S/C21H21F2N3O2S/c22-21(23)29-17-8-6-16(7-9-17)26-19(27)14-18(20(26)28)25-12-10-24(11-13-25)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2
SMILES: C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4
Molecular Formula: C21H21F2N3O2S
Molecular Weight: 417.47

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

CAS No.: 881484-81-7

Cat. No.: VC4348276

Molecular Formula: C21H21F2N3O2S

Molecular Weight: 417.47

* For research use only. Not for human or veterinary use.

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione - 881484-81-7

Specification

CAS No. 881484-81-7
Molecular Formula C21H21F2N3O2S
Molecular Weight 417.47
IUPAC Name 1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C21H21F2N3O2S/c22-21(23)29-17-8-6-16(7-9-17)26-19(27)14-18(20(26)28)25-12-10-24(11-13-25)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2
Standard InChI Key JNWOWSHTSCIBQW-UHFFFAOYSA-N
SMILES C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5.

  • 4-((Difluoromethyl)thio)phenyl substituent: A phenyl ring with a difluoromethylthio (-SCF2H) group at the para position.

  • 4-Phenylpiperazine moiety: A piperazine ring linked to a phenyl group at the nitrogen atom.

The molecular formula is C21H21F2N3O2S, with a calculated molecular weight of 441.48 g/mol . The difluoromethylthio group contributes to lipophilicity (clogP ≈ 3.2) and metabolic stability, while the piperazine moiety enhances solubility through potential protonation at physiological pH .

Table 1: Comparative Structural Features of Related Compounds

CompoundSubstituent (R)Molecular Weight (g/mol)clogP
Target Compound-SCF2H441.483.2
1-(4-Iodophenyl) analog -I529.304.1
4-(4-Fluorobenzyl)piperazine -F318.372.8

Synthetic Strategies

Key Synthetic Pathways

The synthesis of this compound likely involves multi-step modular assembly:

  • Formation of the Difluoromethylthio Phenyl Group:
    Electrophilic difluoromethylthiolation of 4-iodophenylbenzene using N-difluoromethylthiophthalimide (1) as described by Zhu et al. . This reagent enables efficient introduction of the -SCF2H group under transition-metal-free conditions (yield: 70–86%) .

  • Construction of the Pyrrolidine-2,5-dione Core:
    Cyclization of a substituted succinamide derivative via acid-catalyzed intramolecular dehydration.

  • Piperazine Incorporation:
    Nucleophilic substitution between the pyrrolidine-dione intermediate and 1-phenylpiperazine in the presence of a base such as K2CO3 .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1N-Difluoromethylthiophthalimide, DMF86%
2H2SO4, 100°C65%
31-Phenylpiperazine, K2CO3, DMF78%

Pharmacological Activity and Mechanisms

Antimelanogenic Effects

The difluoromethylthio group’s electron-withdrawing properties may reduce melanin synthesis by destabilizing tyrosinase-substrate complexes, as observed in fluorinated analogs .

Therapeutic Applications and Future Directions

Hypothetical Indications

  • Hyperpigmentation Disorders: Potential use in melasma or age spots due to tyrosinase inhibition .

  • Cardiovascular Diseases: PDE inhibition could support applications in pulmonary hypertension .

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